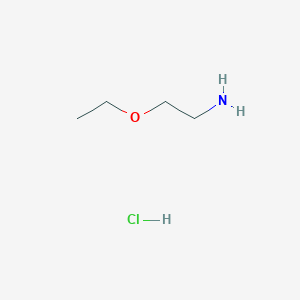
N-乙基吡咯烷-3-羧酰胺
描述
N-Ethylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O . It belongs to the class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of N-Ethylpyrrolidine-3-carboxamide is characterized by a five-membered pyrrolidine ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of N-Ethylpyrrolidine-3-carboxamide allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
不对称有机催化
N-乙基吡咯烷-3-羧酰胺: 是一种在不对称有机催化领域中具有重要价值的化合物。 它作为合成各种有机催化剂的构建单元,这些催化剂对于促进对映选择性化学反应至关重要 。这些催化剂在创建具有高立体化学精度的复杂分子结构方面起着至关重要的作用,这对于药物和精细化学品的开发至关重要。
药物发现
在药物发现中,N-乙基吡咯烷-3-羧酰胺中发现的吡咯烷环是一个通用的支架,被广泛用于开发新的生物活性化合物 。将其纳入药物候选药物可以显着影响其药代动力学和药效学性质,从而提高治疗靶点的疗效和选择性。
绿色化学
包括N-乙基吡咯烷-3-羧酰胺在内的吡咯烷的合成可以通过微波辅助有机合成 (MAOS) 来增强 。该方法提高了合成效率,并符合绿色化学的原则,因为它减少了反应时间,并可能降低化学合成的环境影响。
药物化学中的立体异构性
N-乙基吡咯烷-3-羧酰胺中吡咯烷环的立体异构性在药物化学中具有重要意义。 由于对映选择性蛋白的结合模式不同,吡咯烷环上取代基的空间取向会导致药物候选药物具有不同的生物学特征 。
合成方法开发
N-乙基吡咯烷-3-羧酰胺用于开发构建手性吡咯烷的新合成方法 。这些方法对于有效生产含有吡咯烷基团的各种合成和天然化合物至关重要。
催化中的配体设计
N-乙基吡咯烷-3-羧酰胺的吡咯烷结构表征了许多用于催化的配体 。这些配体对于各种催化过程至关重要,包括用于合成复杂有机分子的过程。
作用机制
Target of Action
Pyrrolidine alkaloids interact with a variety of targets in the body, including various enzymes and receptors. The specific targets depend on the exact structure of the compound .
Mode of Action
The interaction between pyrrolidine alkaloids and their targets can lead to a variety of effects. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine alkaloids can affect multiple biochemical pathways. The specific pathways affected would depend on the exact structure of the compound and its targets .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary widely. Factors such as the compound’s solubility, stability, and metabolism can affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of pyrrolidine alkaloids can be diverse, depending on the specific compound and its targets. Some pyrrolidine alkaloids have been shown to have cytotoxic effects, while others have protective effects .
Action Environment
The action, efficacy, and stability of pyrrolidine alkaloids can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
N-Ethylpyrrolidine-3-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with several key enzymes, including proteases and kinases, through its carboxamide group, which can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the enzymes, either inhibiting or activating them, depending on the specific context. Additionally, N-Ethylpyrrolidine-3-carboxamide can bind to proteins, altering their conformation and function. For example, it has been observed to interact with transport proteins, affecting their ability to transport other molecules across cellular membranes .
Cellular Effects
N-Ethylpyrrolidine-3-carboxamide exerts various effects on different types of cells and cellular processes. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Ethylpyrrolidine-3-carboxamide can modulate the activity of signaling proteins such as kinases, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, N-Ethylpyrrolidine-3-carboxamide can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of N-Ethylpyrrolidine-3-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its carboxamide group. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, N-Ethylpyrrolidine-3-carboxamide has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethylpyrrolidine-3-carboxamide can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that N-Ethylpyrrolidine-3-carboxamide can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-Ethylpyrrolidine-3-carboxamide vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal adverse effects, with significant biochemical and cellular changes occurring at higher doses. For example, higher doses of N-Ethylpyrrolidine-3-carboxamide can lead to toxic effects, such as liver and kidney damage, due to its interactions with metabolic enzymes and transport proteins. Additionally, threshold effects have been observed, where certain biochemical and cellular responses are only triggered at specific dosage levels.
Metabolic Pathways
N-Ethylpyrrolidine-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. Additionally, N-Ethylpyrrolidine-3-carboxamide can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, N-Ethylpyrrolidine-3-carboxamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transport proteins, facilitating its movement across cellular membranes and into various cellular compartments. Additionally, N-Ethylpyrrolidine-3-carboxamide can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution of this compound within the body can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of N-Ethylpyrrolidine-3-carboxamide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect the localization and activity of N-Ethylpyrrolidine-3-carboxamide within cells. These localization patterns can influence the compound’s overall function and its interactions with other biomolecules .
属性
IUPAC Name |
N-ethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVNYUIISCOCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672454 | |
| Record name | N-Ethylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-56-2 | |
| Record name | N-Ethylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)



![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)






![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)
